molecular formula C10H14N2O B2358181 1-Cyclopropanecarbonylpiperidine-4-carbonitrile CAS No. 1176627-58-9

1-Cyclopropanecarbonylpiperidine-4-carbonitrile

Cat. No. B2358181
CAS RN: 1176627-58-9
M. Wt: 178.235
InChI Key: ROCBWUINXNCIKA-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonylpiperidine-4-carbonitrile, also known as 1-CPPC, is an organic compound that is commonly used in a variety of scientific research applications. It is a cyclic nitrile, a type of heterocyclic compound consisting of a six-membered ring of alternating carbon and nitrogen atoms that is capped off with a carbonitrile group. 1-CPPC is a structural isomer of cyclopropanecarboxylic acid as well as a structural isomer of 1-cyclopropanecarboxylamine, and it has a variety of uses in the laboratory due to its unique properties.

Scientific Research Applications

Conformational Restriction in Biologically Active Compounds

1-Cyclopropanecarbonylpiperidine-4-carbonitrile demonstrates utility in synthesizing biologically active compounds with restricted conformation. The cyclopropane ring is employed to limit the flexibility of these compounds, aiding in the investigation of their bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Cyanation Reagents

This compound also finds application in the field of cyanation chemistry. It acts in reactions involving N-aryl compounds, facilitating the addition of cyanide to iminium carbon atoms, thus contributing to the synthesis of various carbonitrile compounds (Döpp, Jüschke, & Henkel, 2002).

Anti-Proliferative Properties and DNA Binding

In cancer research, derivatives of this compound, such as 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, have been synthesized and tested for their cytotoxic potencies, particularly in colorectal cancer cell lines. These derivatives show promise in inducing cell cycle arrest and apoptosis, making them potential candidates for chemotherapy (Ahagh et al., 2019).

Synthesis of Disubstituted Cyclopropane-1-Carbonitriles

Efficient methods have been developed for synthesizing 2,3-disubstituted cyclopropane-1-carbonitriles, showcasing the adaptability of the cyclopropane structure in various chemical transformations. These compounds have been confirmed through X-ray crystallography (Wang et al., 2017).

Divergent Regioselectivity in Condensation Reactions

The compound is involved in three-component condensation reactions, demonstrating divergent regioselectivity. This process is significant in synthesizing diverse chemical structures, including 4,5-dihydrofuran-3-carbonitriles and 2H-Pyran-5-carbonitriles (Demidov et al., 2021).

Photoluminescence in Transition Metal-Cyanopyridine Polymers

Another application is in the synthesis of transition metal-cyanopyridines, where these polymers exhibit strong emissions due to π→π* charge-transfer interaction, making them interesting for studies in photoluminescence (Chen et al., 2011).

properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCBWUINXNCIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanecarbonyl)piperidine-4-carbonitrile

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